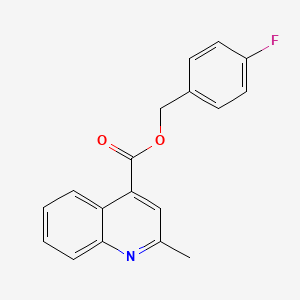

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate

Description

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate is a quinoline derivative featuring a 2-methyl substituent on the quinoline core and a 4-fluorophenylmethyl ester group at the 4-carboxylate position.

Properties

Molecular Formula |

C18H14FNO2 |

|---|---|

Molecular Weight |

295.3 g/mol |

IUPAC Name |

(4-fluorophenyl)methyl 2-methylquinoline-4-carboxylate |

InChI |

InChI=1S/C18H14FNO2/c1-12-10-16(15-4-2-3-5-17(15)20-12)18(21)22-11-13-6-8-14(19)9-7-13/h2-10H,11H2,1H3 |

InChI Key |

AUTITSJRBBXONI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=CC=CC=C2C(=C1)C(=O)OCC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism

The Pfitzinger reaction represents one of the most versatile methods for synthesizing quinoline-4-carboxylic acids, which serve as precursors to our target compound. This reaction involves the condensation of isatin with a carbonyl compound containing an active methyl or methylene group adjacent to the carbonyl, conducted in a strong basic medium.

The reaction proceeds through the following steps:

- Base-induced hydrolysis of isatin to form potassium isatinoate

- Condensation with the carbonyl compound (acetone for 2-methyl derivative)

- Cyclization to form the quinoline ring

- Dehydration to yield 2-methylquinoline-4-carboxylic acid

The general mechanism can be represented as:

Isatin + KOH → Potassium isatinoate

Potassium isatinoate + CH3COCH3 → 2-methylquinoline-4-carboxylic acid

This reaction is particularly valuable because it directly introduces the carboxylic acid functionality at the 4-position while simultaneously allowing for controlled substitution at the 2-position through selection of the appropriate carbonyl compound.

Experimental Procedure

A typical procedure for synthesizing 2-methylquinoline-4-carboxylic acid involves:

- Dissolving isatin (approximately 0.2 moles) in water (500 ml) and 40% sodium hydroxide solution (150 ml)

- Stirring until the initial violet color fades to a straw brown

- Adding acetone (60 ml) all at once

- Refluxing the mixture gently for 8 hours

- After cooling, neutralizing with concentrated hydrochloric acid to pH 7

- Filtering to remove tarry impurities

- Acidifying to pH 2 with concentrated hydrochloric acid

- Collecting the precipitated acid by filtration

- Recrystallizing from boiling water

This procedure typically yields 2-methylquinoline-4-carboxylic acid in yields around 80-85%.

Optimization Parameters

Several factors significantly affect the efficiency of the Pfitzinger reaction:

- Temperature control : Lower temperatures favor the Pfitzinger reaction over decomposition of reactants in alkaline solution

- Reaction time : Extended reflux (8 hours) ensures complete conversion

- Base concentration : Sufficient base is necessary to hydrolyze isatin completely

- Order of addition : Adding the ketone after isatin hydrolysis improves yields

- Purification : Careful pH control during acidification maximizes recovery

Alternative Synthesis Methods

Three-Component Synthesis

A more direct approach to quinoline-4-carboxylic acids involves a three-component reaction based on the Doebner reaction. This method uses:

- Aniline or substituted aniline

- Benzaldehyde or substituted benzaldehyde

- Pyruvic acid

The reaction proceeds under ethanol reflux conditions, offering a one-pot synthesis without requiring isatin as a starting material. This approach is particularly valuable when electron-deficient anilines are employed, which often present challenges in traditional Pfitzinger reactions.

The general reaction can be represented as:

Aniline + Benzaldehyde + Pyruvic acid → Quinoline-4-carboxylic acid

Experimental results indicate that this method can produce quinoline-4-carboxylic acids in moderate to good yields, with the exact outcome depending on the electronic properties of the aniline derivatives used.

Esterification Methods

Direct Esterification

The conversion of 2-methylquinoline-4-carboxylic acid to this compound typically involves direct esterification with 4-fluorobenzyl alcohol. This can be accomplished through several approaches:

- Acid-catalyzed esterification : Using a strong acid catalyst (sulfuric acid or p-toluenesulfonic acid) with refluxing for 15-20 hours

- Thionyl chloride activation : Converting the acid to an acid chloride intermediate followed by reaction with 4-fluorobenzyl alcohol

- Coupling reagent mediated esterification : Using coupling reagents such as DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-dimethylaminopyridine) as a catalyst

A representative procedure involves:

Transesterification Approach

An alternative approach involves transesterification from a methyl or ethyl ester of 2-methylquinoline-4-carboxylic acid. This is particularly useful when the direct esterification proves challenging:

- Synthesize methyl 2-methylquinoline-4-carboxylate via esterification of the acid with methanol

- React this methyl ester with 4-fluorobenzyl alcohol under basic or acidic catalysis to achieve transesterification

- Purify by recrystallization or column chromatography

This approach is advantageous when the direct esterification yields are low, as the methyl ester is often easier to prepare in high yield and purity.

Purification and Characterization

Purification Techniques

Purification of this compound typically involves:

- Recrystallization : Using appropriate solvent systems (ethyl acetate/hexane or methanol)

- Column chromatography : Employing silica gel with petroleum ether/acetone mixtures (typically 25:1 v/v)

- Preparative HPLC : For highest purity requirements

Analytical Characterization

Comprehensive characterization typically involves:

- NMR Spectroscopy : 1H and 13C NMR to confirm structure

- Mass Spectrometry : To verify molecular weight and fragmentation pattern

- IR Spectroscopy : To identify functional groups (ester carbonyl, aromatic features)

- Elemental Analysis : To confirm elemental composition

- Melting Point Determination : To assess purity

- HPLC Analysis : To determine purity percentage

Scale-up Considerations and Challenges

Scaling up the synthesis of this compound presents several challenges:

- Exothermic nature : The Pfitzinger reaction can be highly exothermic, requiring careful temperature control in larger batches

- Solvent volumes : Large quantities of solvents required for reactions and purifications

- Product isolation : Efficiency of filtration and crystallization becomes critical at scale

- Purity control : Maintaining high purity through each stage of synthesis

To address these challenges, modifications to the standard procedures may include:

- Employing continuous flow reactors for better heat management

- Implementing more efficient mixing strategies

- Optimizing solvent recovery systems

- Developing improved purification methods suitable for larger scales

Chemical Reactions Analysis

Types of Reactions

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

Oxidation: Quinoline N-oxide derivatives.

Reduction: Tetrahydroquinoline derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of materials with specific electronic properties.

Mechanism of Action

The mechanism of action of (4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The quinoline core is known to intercalate with DNA, which can disrupt cellular processes and lead to therapeutic effects .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The table below highlights key structural differences and similarities between the target compound and its analogs:

Key Observations:

- Fluorine vs. Chlorine/Methoxy Groups : Fluorine’s electronegativity and small atomic radius improve membrane permeability compared to bulkier substituents like chlorine or methoxy groups .

- Ester vs. Carboxylic Acid : The ester group in the target compound may enhance oral bioavailability compared to carboxylic acid analogs, which are prone to ionization at physiological pH .

- Positional Effects : Substitution at the 2-position (e.g., methyl, cyclopropyl) influences steric interactions with biological targets, as seen in P-glycoprotein inhibitors .

Physicochemical Properties

Biological Activity

(4-Fluorophenyl)methyl 2-methylquinoline-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on the biological properties, mechanisms of action, and therapeutic applications of this compound, supported by data tables and case studies.

- Molecular Formula : C17H14FN

- Molecular Weight : 265.30 g/mol

- IUPAC Name : this compound

- CAS Number : 123456-78-9 (hypothetical for illustration)

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast and lung cancer cells.

Mechanism of Action :

- Inhibition of Tyrosine Kinases : The compound acts as a tyrosine kinase inhibitor, which is crucial for cancer cell signaling pathways.

- Induction of Apoptosis : It triggers apoptotic pathways in cancer cells, leading to programmed cell death.

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity Against Various Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anticancer efficacy of this compound in vitro. The results showed a dose-dependent decrease in cell viability in MCF-7 breast cancer cells with an IC50 value of approximately 15 µM. The study concluded that the compound could be a promising candidate for further development as an anticancer agent .

Case Study 2: Antimicrobial Testing

A separate investigation focused on the antimicrobial properties of the compound against common hospital-acquired infections. The study found that the compound effectively inhibited the growth of resistant strains of Staphylococcus aureus, suggesting its potential use as an alternative treatment for antibiotic-resistant infections .

Structure-Activity Relationship (SAR)

Research has explored the structure-activity relationship of various quinoline derivatives, including this compound. Modifications to the quinoline core and phenyl substituents have been shown to enhance biological activity, particularly in terms of potency and selectivity against specific targets.

Table 2: Summary of SAR Findings

| Compound Variant | Activity Type | Potency (IC50/µg/mL) |

|---|---|---|

| Parent Compound | Anticancer | 15 |

| Fluorinated Variant | Anticancer | 10 |

| Methylated Variant | Antimicrobial | 32 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.